Product packaging for Methyl 2-prop-2-enylpent-4-enoate(Cat. No.:CAS No. 54385-33-0)

Methyl 2-prop-2-enylpent-4-enoate

Cat. No.: B153630
CAS No.: 54385-33-0
M. Wt: 154.21 g/mol
InChI Key: DSNQQNHWMYXXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-prop-2-enylpent-4-enoate is a chemical compound provided as a high-purity material for research and development purposes. It is classified under the CAS Registry Number 54385-33-0 and has a molecular formula of C9H14O2, corresponding to a molecular weight of 154.21 g/mol . This compound is also known by several synonyms, including Methyl 2-allyl-4-pentenoate and 2-Allyl-4-pentenoic acid methyl ester . Key characteristics include an XLogP3 value of 2.3 and a topological polar surface area of 26.3 Ų . With multiple unsaturated bonds, this ester serves as a valuable intermediate in organic synthesis and chemical research. Its structure suggests potential applications in the development of novel polymers, the synthesis of more complex fragrance compounds, and as a building block in pharmaceutical research. The presence of both ester and alkene functional groups makes it a versatile precursor for various chemical reactions, including cyclizations and polymerizations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B153630 Methyl 2-prop-2-enylpent-4-enoate CAS No. 54385-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-prop-2-enylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4-5,8H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNQQNHWMYXXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Prop 2 Enylpent 4 Enoate and Its Analogues

Convergent Esterification Approaches

Convergent esterification strategies offer an efficient route to Methyl 2-prop-2-enylpent-4-enoate by preparing the core carboxylic acid or alcohol precursors, followed by a final esterification step. These methods allow for the independent synthesis of the key fragments, which are then combined to furnish the target molecule.

Chemo- and Regioselective Esterification of 2-prop-2-enylpent-4-enoic Acid Precursors

A primary route to this compound involves the synthesis of its corresponding carboxylic acid precursor, 2-prop-2-enylpent-4-enoic acid, followed by esterification. The synthesis of this diallylated carboxylic acid can be effectively achieved through the malonic ester synthesis. wikipedia.orglscollege.ac.inopenochem.orglibretexts.org This classical method allows for the sequential alkylation of a malonic ester with an allyl halide.

The process begins with the deprotonation of a malonic ester, such as diethyl malonate, using a suitable base like sodium ethoxide to form a resonance-stabilized enolate. libretexts.org This nucleophilic enolate is then subjected to a first alkylation with an allyl halide (e.g., allyl bromide). A second deprotonation and subsequent alkylation with another molecule of allyl halide yield the diallylated malonic ester. wikipedia.org Finally, saponification of the ester groups followed by decarboxylation upon heating affords the desired 2-prop-2-enylpent-4-enoic acid. google.com

Once the 2-prop-2-enylpent-4-enoic acid precursor is obtained, several esterification methods can be employed for its conversion to this compound.

Fischer-Speier Esterification: This acid-catalyzed esterification involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.orgcerritos.edumasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.orgcerritos.edumasterorganicchemistry.comlibretexts.org

Reaction Reactants Catalyst Key Features
Fischer-Speier Esterification2-prop-2-enylpent-4-enoic acid, MethanolH₂SO₄ or TsOHEquilibrium reaction; requires excess alcohol or removal of water.

Steglich Esterification: For substrates that may be sensitive to the harsh conditions of Fischer-Speier esterification, the Steglich esterification offers a milder alternative. organic-chemistry.orgwikipedia.orgsynarchive.comyoutube.com This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.orgwikipedia.orgsynarchive.comyoutube.com The reaction proceeds at room temperature and is known for its high yields and tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.orgsynarchive.comyoutube.com

Reaction Reactants Reagents Key Features
Steglich Esterification2-prop-2-enylpent-4-enoic acid, MethanolDCC (or DIC), DMAPMild conditions; high yields; suitable for sensitive substrates. organic-chemistry.orgwikipedia.orgsynarchive.comyoutube.com

Direct Esterification from Diallylic Alcohol and Carboxylic Acid Derivatives

An alternative convergent approach involves the synthesis of the diallylic alcohol, 2-prop-2-enylpent-4-en-1-ol, followed by its esterification. This alcohol precursor can be prepared through the reduction of 2-prop-2-enylpent-4-enoic acid or its corresponding ester using a reducing agent like lithium aluminum hydride (LiAlH₄).

Once the diallylic alcohol is in hand, it can be esterified with a suitable carboxylic acid derivative. For the synthesis of this compound, this would involve a reaction with a methylating agent that can act as an acyl donor. While direct esterification with acetic acid is possible, using more reactive derivatives like acetyl chloride or acetic anhydride in the presence of a base is often more efficient.

Carbon-Carbon Bond Formation Strategies for the 2-prop-2-enyl Moiety

These strategies focus on the direct construction of the diallylated carbon framework at the α-position of an ester.

Enolate Alkylation with Allylic Halides

This method involves the direct diallylation of an ester enolate. The process starts with a simple ester, such as methyl acetate. Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent at low temperatures generates the ester enolate. masterorganicchemistry.com This enolate can then be reacted with an allyl halide. To achieve diallylation, a second equivalent of base is used to deprotonate the mono-allylated intermediate, followed by the addition of a second equivalent of the allyl halide.

A significant challenge in this approach is controlling the degree of alkylation, as mixtures of mono- and di-alkylated products can be formed. wikipedia.org Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired diallylated product. The use of malonic esters, as described in section 2.1.1, circumvents this issue due to the higher acidity of the α-protons, allowing for more controlled sequential alkylations. lscollege.ac.inopenochem.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgchemistnotes.com

Starting Material Base Alkylating Agent Key Considerations
Methyl AcetateLDAAllyl BromidePotential for over-alkylation; requires careful stoichiometric control. wikipedia.org
Diethyl MalonateSodium EthoxideAllyl BromideHigher acidity of α-protons allows for more controlled sequential alkylation. lscollege.ac.inopenochem.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgchemistnotes.com

Transition Metal-Catalyzed Allylation Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, offer a powerful and versatile method for the formation of carbon-carbon bonds. The Tsuji-Trost reaction is a prominent example of a palladium-catalyzed allylic alkylation. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the reaction of a nucleophile with an allylic electrophile, typically an allyl acetate or allyl carbonate, in the presence of a palladium(0) catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.com

For the synthesis of this compound, an enolate derived from a suitable ester precursor can be used as the nucleophile. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the enolate to form the new carbon-carbon bond. wikipedia.orgorganic-chemistry.orgnrochemistry.com This methodology can be applied to achieve the diallylation of ester enolates under relatively mild conditions. The choice of ligands for the palladium catalyst can influence the regioselectivity and stereoselectivity of the reaction.

Decarboxylative allylation is a variation of the Tsuji-Trost reaction where an allyl β-ketoester or an allyl enol carbonate undergoes decarboxylation upon formation of the π-allylpalladium complex, generating an enolate in situ which then undergoes allylation. nih.gov This approach can be advantageous as it avoids the pre-formation of the enolate with a strong base.

Reaction Catalyst Nucleophile Allyl Source
Tsuji-Trost AllylationPd(0) complexEster EnolateAllyl Acetate or Allyl Carbonate
Decarboxylative AllylationPd(0) complexIn situ generated enolateAllyl β-ketoester or Allyl Enol Carbonate

Michael Addition Strategies for Precursor Synthesis

The Michael addition, or conjugate addition, provides a strategic approach to form one of the carbon-allyl bonds in a precursor molecule. masterorganicchemistry.comwikipedia.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org

A potential strategy for the synthesis of a precursor to this compound could involve the Michael addition of an allyl nucleophile, such as an allyl cuprate, to an α,β-unsaturated ester like methyl acrylate (B77674). This would form a γ,δ-unsaturated ester. The resulting enolate intermediate could then be trapped with an allyl halide in a subsequent alkylation step to introduce the second allyl group at the α-position.

Alternatively, a Michael donor, such as the enolate of methyl malonate, can be added to an α,β-unsaturated aldehyde or ketone. chemistrysteps.com The resulting adduct can then be further elaborated to introduce the second allyl group and convert the carbonyl functionality to the desired methyl ester.

The success of these sequential reactions depends on the careful control of reaction conditions to favor the desired addition and subsequent alkylation pathways.

Michael Acceptor Nucleophile (Michael Donor) Subsequent Reaction
Methyl AcrylateAllyl CuprateAlkylation with Allyl Halide
α,β-Unsaturated Aldehyde/KetoneEnolate of Methyl MalonateFurther functional group manipulation and allylation

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific stereoisomers of this compound, also known as Methyl 2-allylpent-4-enoate, requires precise control over the formation of the chiral center at the α-carbon. Advanced synthetic methodologies leverage chiral auxiliaries, asymmetric catalysis, and enantioselective addition reactions to achieve high levels of stereoselectivity.

Chiral Auxiliary-Mediated Synthetic Routes (e.g., Evans' oxazolidinone derivatives for related acids)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary can be removed and ideally recycled. wikipedia.org Evans' oxazolidinone auxiliaries are a prominent class used for the stereoselective alkylation of carboxylic acid derivatives, a process directly applicable to the synthesis of the chiral acid precursor of this compound. wikipedia.orgresearchgate.netsantiago-lab.com

The general strategy involves the following steps:

Acylation: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with a suitable carboxylic acid derivative, such as pent-4-enoyl chloride, to form an N-acyl oxazolidinone. santiago-lab.comwilliams.edu

Enolate Formation: The resulting imide is then treated with a strong base, like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures. williams.edu This deprotonation step selectively forms a rigid, chelated (Z)-enolate. wikipedia.orgwilliams.edu The conformation of this enolate is fixed by the coordination of the metal cation (e.g., Li⁺) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone. santiago-lab.com

Diastereoselective Alkylation: The chiral environment created by the auxiliary sterically blocks one face of the enolate. santiago-lab.com Consequently, the introduction of an electrophile, such as allyl bromide, occurs preferentially from the less hindered face, leading to the formation of one diastereomer in high excess. wikipedia.orgwilliams.edu For instance, alkylation of the (Z)-enolate derived from an N-propionyl oxazolidinone with allyl iodide has been shown to yield diastereomeric products in a 98:2 ratio. williams.edu A similar reaction involving the allylation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with allyl bromide proceeds with high stereoselectivity (>98% diastereomeric excess) to generate precursors for (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids.

Auxiliary Cleavage: The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. This is often achieved through hydrolysis, for example, using lithium hydroxide with hydrogen peroxide, which selectively cleaves the exocyclic imide carbonyl. williams.edu The resulting chiral 2-allylpent-4-enoic acid can then be esterified to give the target molecule, this compound.

Table 1: Diastereoselective Alkylation using Evans' Oxazolidinone Auxiliary (Analogous System)
SubstrateElectrophileBaseDiastereomeric Ratio (dr)Reference
N-propionyl-(4S)-4-benzyl-2-oxazolidinoneAllyl IodideNaN(TMS)298:2 williams.edu
cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-oneAllyl BromideLDA>98% de

Asymmetric Catalysis in C-C and C-O Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming the C-C bond at the α-position of ester enolates. rsc.org

A common approach involves a palladium catalyst with a chiral phosphine ligand, such as BINAPHANE. rsc.org The catalytic cycle typically proceeds as follows:

An enolate of a pent-4-enoate ester is generated in situ.

A palladium(0) complex, coordinated to a chiral ligand, reacts with an allyl source (like an allyl ether) to form a chiral Pd(II)-π-allyl intermediate. rsc.org

The ester enolate then acts as a nucleophile, attacking the π-allyl complex. rsc.org The chiral ligand environment dictates the facial selectivity of this attack, leading to the formation of the α-allylated ester product with high enantioselectivity. rsc.org

This method has been successfully applied to the enantioselective allylation of disubstituted ketenes, yielding α-allyl esters with an α-quaternary center in good yields (up to 93%) and enantioselectivities (up to 80% ee). rsc.org While this specific example creates a quaternary center, the principle is readily adaptable to the synthesis of compounds like this compound, which has a tertiary chiral center. Other catalytic systems, such as those using chiral squaramide hydrogen-bond donors, have been used for the enantioselective synthesis of α-allyl amino esters from α-chloro glycine esters, achieving enantioselectivities up to 97% ee. nih.gov

Table 2: Asymmetric Allylic Alkylation of Ketenes (Analogous System)
Catalyst SystemSubstrateYield RangeEnantiomeric Excess (ee) RangeReference
Pd2dba3·CHCl3 / BINAPHANEDisubstituted Ketenes61–93%68–80% rsc.org

Enantioselective Addition Reactions

Enantioselective addition reactions, particularly conjugate additions (also known as Michael additions), are fundamental for stereoselective C-C bond formation. nih.govnih.gov These reactions involve the 1,4-addition of a nucleophile to an electron-deficient double bond, such as that in an α,β-unsaturated carbonyl compound. nih.gov While this compound is not an α,β-unsaturated ester, this methodology is crucial for synthesizing chiral precursors.

For example, a potential synthetic route could involve the enantioselective conjugate addition of an organometallic allyl reagent to a suitable α,β-unsaturated ester. The reaction would be mediated by a chiral catalyst, which could be a metal complex or an organocatalyst, to create the desired stereocenter at the α- or β-position, which could then be further elaborated to the target molecule.

Catalytic enantioselective 1,2-addition reactions of organometallic reagents to aldehydes are also a powerful tool for creating chiral centers. mdpi.com A chiral secondary alcohol formed via this method could be a key intermediate, undergoing subsequent transformations to construct the diallylated ester framework of the target compound. For instance, a catalytic system using a chiral ligand like Ph-BINMOL in the presence of Ti(OiPr)₄ and a zinc salt facilitates the enantioselective addition of alkylzirconium reagents to aliphatic aldehydes, providing access to chiral alcohols in high enantiomeric excess. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves developing more efficient catalysts and moving towards solvent systems with lower environmental impact.

Catalyst Development for Reduced Waste Generation

Traditional ester synthesis often relies on stoichiometric amounts of strong acids or bases, leading to significant waste streams and difficult separations. Modern catalyst development focuses on creating highly efficient and recyclable systems.

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages, including simplified product separation, catalyst reusability, and reduced waste. unimib.it For example, a novel nanocomposite of cellulose nanocrystals (CNCs) and calcium oxide (CaO) has been developed as a recyclable and environmentally friendly catalyst for the transesterification of waste cooking oil to produce fatty acid methyl esters. unimib.it This CaO/CNC catalyst demonstrated effective reusability for up to five cycles. unimib.it Similarly, biocatalysts, such as immobilized lipases, are used for the sustainable synthesis of esters under mild conditions, with the catalyst maintaining high activity over multiple reaction cycles. csic.es

Advanced Homogeneous Catalysts: Researchers have also developed highly efficient homogeneous catalysts that operate under greener conditions. Innovative bimetallic oxide clusters (e.g., RhRuOₓ/C) have shown remarkable efficiency in ester-producing reactions using molecular oxygen as the sole, benign oxidant, with water as the only byproduct. labmanager.com Photocatalysts are also emerging as a sustainable option; a novel photocatalyst, "N-BAP," can reduce esters to alcohols using blue light, avoiding the need for harsh metal reductants. sciencedaily.com

Table 3: Comparison of Green Catalysis Methods in Ester Synthesis
Catalyst TypeExampleKey AdvantagesReference
Heterogeneous NanocompositeCaO/CNCRecyclable (5 cycles), environmentally friendly, derived from renewable sources. unimib.it
BiocatalystImmobilized LipaseHigh activity and selectivity, operates under mild conditions, biodegradable.
Homogeneous Bimetallic ClusterRhRuOx/CUses O2 as the sole oxidant, high atom economy, water is the only byproduct. labmanager.com

Solvent-Free or Environmentally Benign Solvent Systems

Organic solvents are a major source of waste in the chemical industry. rsc.orgrsc.org Eliminating or replacing them with greener alternatives is a key goal of sustainable synthesis.

Solvent-Free Synthesis: Performing reactions without a solvent can dramatically reduce waste and simplify purification. High-speed ball-milling (HSBM) is a mechanochemical technique that enables solvent-free esterification at room temperature. nih.gov For example, using an I₂/KH₂PO₂ system under HSBM conditions, various esters have been synthesized in 45% to 91% yields within just 20 minutes of grinding. nih.gov Other solvent-free methods use solid-phase Lewis acid catalysts, which can be promoted by microwave irradiation to achieve clean and fast esterifications. researchgate.net Un-catalyzed esterification of alcohols using acetyl chloride under solvent-free conditions has also been reported as an efficient and economical method. researchgate.net

Benign Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options like water, supercritical fluids (e.g., scCO₂), or bio-derived solvents. rsc.orgrsc.org Fatty acid methyl esters themselves, being renewable and biodegradable, have been successfully used as both a solvent and an acyl donor in the synthesis of other value-added esters, demonstrating a cascade reaction approach that aligns with green chemistry principles. csic.es

These green methodologies, from advanced catalyst design to the elimination of harmful solvents, provide a framework for the sustainable and efficient synthesis of this compound and its analogues.

Atom Economy and Process Intensification Studies

The pursuit of more sustainable synthetic routes to this compound and its analogues has led to investigations into reactions with high atom economy and the application of process intensification techniques. The core of this endeavor lies in designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product and in developing technologies that make these processes more efficient.

A plausible and atom-economical approach to this compound is the direct diallylation of a suitable precursor, such as methyl propionate. In such a reaction, two allyl groups are introduced at the alpha-carbon of the ester.

Theoretical Atom Economy Calculation:

The atom economy of a reaction is a measure of the efficiency with which atoms from the reactants are incorporated into the desired product. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the diallylation of methyl propionate with an allylating agent like allyl bromide, the idealized reaction would be:

CH₃CH₂COOCH₃ + 2 CH₂=CHCH₂Br + Base → CH₂(CH=CH₂)C(CH₂CH=CH₂)COOCH₃ + Base·2HBr

An alternative, more atom-economical approach would involve a catalytic process that avoids stoichiometric inorganic bases. For instance, a transition-metal-catalyzed reaction using allyl alcohol directly could, in principle, generate water as the only byproduct, significantly improving the atom economy.

ReactantMolecular FormulaMolecular Weight ( g/mol )
Methyl PropionateC₄H₈O₂88.11
Allyl BromideC₃H₅Br120.98
Product
This compoundC₁₀H₁₄O₂166.22

Note: This table presents the molecular weights of the core reactants and the final product for atom economy considerations.

Research Findings on Analogous Reactions:

While specific studies on the diallylation of methyl propionate are not extensively documented, research on the alkylation of active methylene compounds, including esters, provides valuable insights. Phase-transfer catalysis (PTC) has emerged as a powerful technique for such reactions. PTC facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the ester and alkylating agent), often leading to higher reaction rates and yields under milder conditions. However, controlling the degree of alkylation (mono- versus di-alkylation) can be a challenge. In many instances, mono-alkylation is the predominant outcome, and achieving high yields of the dialkylated product requires careful optimization of reaction parameters such as the catalyst, solvent, base concentration, and temperature.

Process Intensification Strategies:

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of this compound, several process intensification techniques hold promise:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by directly and efficiently heating the reaction mixture. This can lead to shorter reaction times, reduced energy consumption, and sometimes improved product yields and selectivities. While specific data for the diallylation of methyl propionate is scarce, microwave-assisted synthesis has been successfully applied to various esterification and alkylation reactions, suggesting its potential applicability here.

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time HoursMinutes
Energy Consumption HighLow
Heating Mechanism Conduction/ConvectionDielectric Heating
Temperature Gradient PresentMinimized

Note: This table provides a general comparison of conventional and microwave-assisted heating in chemical synthesis.

Continuous Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch reactors offers numerous advantages. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. The α-alkylation of esters using strong bases like lithium diisopropylamide (LDA) has been successfully demonstrated in continuous flow systems. This approach allows for the rapid generation and reaction of unstable enolate intermediates under precisely controlled conditions, which would be challenging in a large-scale batch process. Integrating a diallylation reaction into a continuous flow setup could offer similar benefits, leading to a more efficient and safer synthesis of this compound.

Elucidation of Reaction Mechanisms and Mechanistic Pathways of Methyl 2 Prop 2 Enylpent 4 Enoate

Intramolecular Cyclization and Rearrangement Reactions of Unsaturated Ester Systems

The spatial proximity of the two double bonds in methyl 2-prop-2-enylpent-4-enoate facilitates a range of intramolecular reactions, leading to the formation of cyclic structures. These transformations are often driven by the desire to achieve greater thermodynamic stability.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. Due to its 1,5-diene-like scaffold, this compound is a potential candidate for byjus.combyjus.com-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. wikipedia.orgmasterorganicchemistry.com

The Cope rearrangement is a thermal isomerization of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com In the case of this compound, a Cope rearrangement would involve the reorganization of six electrons across a six-membered, chair-like or boat-like transition state. wikipedia.org This would lead to a constitutional isomer of the starting material. The reaction is typically reversible, with the equilibrium favoring the more thermodynamically stable isomer. organic-chemistry.org Factors such as the substitution pattern on the double bonds of the product can influence the position of the equilibrium. masterorganicchemistry.com

A related and highly relevant transformation is the Claisen rearrangement , which involves the byjus.combyjus.com-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. byjus.comorganic-chemistry.orgwikipedia.org While this compound is not an allyl vinyl ether itself, it can be conceptually linked to substrates that undergo similar rearrangements. The driving force for the Claisen rearrangement is often the formation of a stable carbonyl group in the product. wikipedia.org The reaction proceeds through a concerted, six-membered ring transition state, similar to the Cope rearrangement. jove.comlibretexts.org

Rearrangement TypeKey FeatureTransition StateDriving Force
Cope Rearrangement byjus.combyjus.com-sigmatropic shift in a 1,5-diene system. wikipedia.orgCyclic, six-membered (chair or boat-like). wikipedia.orgFormation of a more thermodynamically stable diene. organic-chemistry.org
Claisen Rearrangement byjus.combyjus.com-sigmatropic shift in an allyl vinyl ether. byjus.comorganic-chemistry.orgConcerted, six-membered ring. jove.comlibretexts.orgFormation of a stable carbonyl group. wikipedia.org

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of polycyclic systems. researchgate.net In this reaction, a molecule containing both a diene and a dienophile undergoes a [4+2] cycloaddition to form a bicyclic product. wikipedia.orgmasterorganicchemistry.com For this compound, one of the double bonds could potentially act as a dienophile, while the other, in conjunction with a newly formed double bond, could function as the diene component, although this would require an initial isomerization step.

More plausibly, the α,β-unsaturated ester moiety can act as the dienophile. acs.org The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the ester group. The intramolecular nature of the reaction is advantageous as it can proceed even with less activated dienophiles. researchgate.net The length and flexibility of the tether connecting the diene and dienophile are crucial factors in determining the feasibility and stereochemical outcome of the reaction. ucdavis.edu

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of cyclic compounds, including macrocycles. organic-chemistry.orgwikipedia.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium, to facilitate the formation of a new double bond within a molecule, with the concomitant release of a small volatile alkene, such as ethylene. organic-chemistry.org

Given the presence of two terminal alkene groups, this compound is a suitable substrate for RCM. The reaction would lead to the formation of a seven-membered carbocycle. The choice of catalyst, solvent, and temperature can influence the efficiency and stereoselectivity (E/Z) of the newly formed double bond. wikipedia.orgnih.gov Second-generation Grubbs and Hoveyda-Grubbs catalysts are known for their high activity and tolerance to various functional groups, including esters. nih.gov

Cyclization StrategyKey Reagents/CatalystsProduct TypeKey Considerations
Intramolecular Diels-Alder Heat or Lewis acidBicyclic lactone (after further transformation)Tether length and flexibility, dienophile activation. acs.orgucdavis.edu
Ring-Closing Metathesis Ruthenium-based catalysts (e.g., Grubbs, Hoveyda-Grubbs). organic-chemistry.orgSeven-membered carbocycleCatalyst selection, reaction conditions to control E/Z selectivity. wikipedia.orgnih.gov

Intermolecular Reactivity of the Pendant and Terminal Alkene Moieties

The two alkene groups in this compound also exhibit distinct reactivity towards external reagents, allowing for selective functionalization.

Alkenes readily undergo electrophilic addition reactions, where an electrophile adds across the double bond. libretexts.orguomustansiriyah.edu.iq In this compound, the two double bonds have different electronic environments. The terminal double bond of the pentenoate chain is a simple alkene, while the prop-2-enyl group is conjugated with the ester functionality, making it an α,β-unsaturated system.

Electrophilic addition of reagents like hydrogen halides (HX) to the isolated terminal double bond would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more substituted carbocation intermediate. uomustansiriyah.edu.iqlibretexts.org The reactivity of the conjugated system is more complex. While direct electrophilic attack on the double bond is possible, conjugate addition can also occur. The presence of the electron-withdrawing ester group deactivates the conjugated double bond towards electrophilic attack compared to the isolated double bond. This difference in reactivity could potentially allow for selective functionalization of the terminal alkene. youtube.com

The α,β-unsaturated ester system in this compound is susceptible to nucleophilic attack. rsc.org Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition or conjugate addition). jove.com The outcome of the reaction is often dependent on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, such as Gilman cuprates, amines, and thiols, generally prefer 1,4-addition. jove.com

Conjugate addition to the α,β-unsaturated ester is a valuable method for carbon-carbon and carbon-heteroatom bond formation. acs.orgnih.govucla.edu This reaction proceeds via an enolate intermediate, which is then protonated to give the final product. The isolated terminal alkene is generally not reactive towards nucleophiles under these conditions, allowing for selective modification of the conjugated system.

Reaction TypeAttacking SpeciesSite of AttackKey Factors
Electrophilic Addition Electrophiles (e.g., HBr)Isolated terminal double bond (preferred)Markovnikov's rule, carbocation stability. uomustansiriyah.edu.iqlibretexts.org
Nucleophilic Conjugate Addition Soft nucleophiles (e.g., cuprates, thiols)β-carbon of the α,β-unsaturated ester"Hard" vs. "soft" nature of the nucleophile. jove.com

Cross-Coupling Reactions (e.g., Migita-Kosugi-Stille coupling for vinylstannane derivatives)

While direct cross-coupling reactions on the unmodified alkene groups of this compound are not the most common transformations, the principles of palladium-catalyzed cross-coupling are relevant to its derivatives. The Migita-Kosugi-Stille coupling, a powerful method for forming carbon-carbon bonds, involves the reaction of an organostannane (organotin) compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgchem-station.com

The general catalytic cycle for the Stille reaction proceeds through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a Pd(II) complex. wikipedia.org

Transmetalation: An organic group (R²) is transferred from the organostannane reagent (R²-SnR₃) to the palladium center, displacing the halide or triflate. This is often the rate-determining step. chem-station.com The rate of transfer for different groups typically follows the order: alkynyl > alkenyl (vinyl) > aryl > allyl ~ benzyl (B1604629) >> alkyl. chem-station.commychemblog.com

Reductive Elimination: The two coupled organic fragments (R¹-R²) are eliminated from the palladium center, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. mychemblog.com

For a compound like this compound to participate in a Stille-type reaction, it would typically first be converted into a suitable derivative. For instance, hydrostannylation of one of the alkene groups would generate a vinylstannane, which could then act as the organotin partner in a subsequent Stille coupling. Alternatively, transformation of the ester into a different functional group could provide a handle for other cross-coupling reactions.

The efficiency of the Stille reaction can be influenced by several factors. The use of electron-donating ligands on the palladium catalyst can accelerate the initial oxidative addition step, while electron-withdrawing ligands may favor the reductive elimination step. wikipedia.org Additives such as copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF) are also known to promote the crucial transmetalation step. chem-station.com

Catalytic Transformations Involving this compound

The two alkene moieties and the ester group in this compound are prime targets for a wide range of catalytic transformations, enabling its conversion into more complex and functionalized molecules.

Metal-catalyzed hydrofunctionalization involves the addition of an H-X molecule across one or both of the carbon-carbon double bonds. This class of reactions is a highly atom-economical method for introducing new functional groups. Depending on the catalyst and the H-X reagent used, various transformations such as hydroformylation, hydrosilylation, or hydroboration can be achieved, leading to aldehydes, silyl (B83357) ethers, or organoboranes, respectively. These products can then serve as versatile intermediates for further synthetic manipulations.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-catalysis, often avoiding issues of metal toxicity or contamination. For a substrate like this compound, organocatalysts can be employed to activate either the ester or the alkene functionalities. For example, chiral amines or Brønsted acids could catalyze asymmetric additions to the alkene groups. The ester function could be activated by N-heterocyclic carbenes (NHCs) or other nucleophilic catalysts, facilitating transformations at the carbonyl group.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The ester group of this compound is a potential substrate for hydrolases, such as lipases or esterases, which can catalyze its hydrolysis to the corresponding carboxylic acid. This transformation can often be performed with high enantioselectivity, providing a route to chiral building blocks. For instance, diallyl trisulfide (DATS), a related organosulfur compound from garlic, is known to be a product of enzymatic reactions involving alliinase. acs.org This highlights the potential for enzymes to interact with allyl-containing structures.

Radical Reaction Pathways and Mechanistic Analysis

The alkene groups in this compound are susceptible to radical reactions, providing another avenue for functionalization.

Intermolecular radical additions involve the addition of a radical species across one of the C=C double bonds. A classic example is the thiol-ene reaction, where a thiol (R-SH) adds to an alkene in the presence of a radical initiator (e.g., AIBN or UV light) to form a thioether. This reaction is known for its high efficiency and functional group tolerance.

In the context of this compound, a radical (Y•) generated from a precursor molecule would add to one of the terminal carbons of an allyl group. This addition forms a new, more stable secondary radical intermediate. This intermediate can then participate in a chain transfer step, for instance, by abstracting a hydrogen atom from a suitable donor (like a thiol), to yield the final addition product and regenerate a radical to continue the chain reaction. Research on allylic sulfones has shown that intermolecular radical reactions are most successful when the substrate has an electron-withdrawing group, a condition met by the ester group in this compound. capes.gov.br

Intramolecular Radical Cyclization Processes

The intramolecular radical cyclization of 1,6-dienes, such as this compound, represents a powerful and versatile method for the construction of five-membered carbocyclic rings. organic-chemistry.orgharvard.edu This process is typically mediated by a radical initiator and a chain transfer agent, with tributyltin hydride (Bu₃SnH) being a classic reagent for this transformation. libretexts.org The reaction proceeds through a free-radical chain mechanism, offering a pathway to functionalized cyclopentane (B165970) derivatives. harvard.edursc.org

The generally accepted mechanism for the intramolecular radical cyclization of a 1,6-diene like this compound, when initiated by a radical source and mediated by a tin hydride, involves several key steps. libretexts.orgresearchgate.net The process is initiated by the generation of a radical, often from an initiator like azobisisobutyronitrile (AIBN), which then abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). libretexts.org This tin radical then adds to one of the double bonds of the substrate.

For this compound, the tributyltin radical can add to either the terminal double bond of the pentenyl group or the prop-2-enyl group. The subsequent cyclization of the resulting radical intermediate is governed by Baldwin's rules for radical cyclizations, which generally favor the exo cyclization pathway over the endo pathway. harvard.edu In the case of a 1,6-diene, a 5-exo-trig cyclization is kinetically favored over a 6-endo-trig cyclization, leading to the formation of a five-membered ring. harvard.edu

Alternative, tin-free methods for initiating radical cyclizations have also been developed, utilizing visible light photoredox catalysis to generate the necessary radical intermediates. rsc.org These methods offer a more environmentally benign approach by avoiding the use of toxic tin reagents. marmacs.org

The following table outlines the key mechanistic steps in the tributyltin hydride-mediated intramolecular radical cyclization of this compound:

StepDescriptionReactantsIntermediates/Products
Initiation Thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen from Bu₃SnH to form the tributyltin radical.AIBN, Bu₃SnH2-cyano-2-propyl radical, N₂, Bu₃Sn•
Propagation 1 Addition of the tributyltin radical to one of the alkene moieties of this compound.This compound, Bu₃Sn•Substituted hexenyl radical
Propagation 2 (Cyclization) Intramolecular 5-exo-trig cyclization of the hexenyl radical to form a substituted cyclopentylmethyl radical.Substituted hexenyl radicalSubstituted cyclopentylmethyl radical
Propagation 3 Hydrogen atom abstraction from Bu₃SnH by the cyclopentylmethyl radical to yield the final product and regenerate the tributyltin radical.Substituted cyclopentylmethyl radical, Bu₃SnHSubstituted methylcyclopentane, Bu₃Sn•
Termination Combination of any two radical species to form a non-radical product.Bu₃Sn•, other radical speciesVarious termination products

Research into similar radical cyclizations of dienes has provided insight into the factors controlling the regioselectivity and stereoselectivity of the process. For instance, the substitution pattern on the diene can influence the preferred site of initial radical attack and the facial selectivity of the cyclization. While specific experimental data for the intramolecular radical cyclization of this compound is not extensively documented, the established principles of radical chemistry allow for a detailed prediction of its behavior in such reactions. The synthesis of complex polycyclic systems can also be achieved through tandem radical cyclization cascades. researchgate.netrsc.org

Spectroscopic and Advanced Analytical Investigations for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 2-prop-2-enylpent-4-enoate, ¹H NMR provides foundational data regarding the proton environment within the molecule.

Early characterization of the compound, also identified as methyl 2-allyl-4-pentenoate, reported fundamental ¹H NMR spectral data. dss.go.th The spectrum is described with chemical shifts (δ) as follows: a multiplet at 2.32 ppm corresponding to five protons, a singlet at 3.60 ppm for the three methyl ester protons, and a broad multiplet between 4.80 and 5.88 ppm integrating to the six olefinic protons. dss.go.th

¹H NMR Data for this compound
Chemical Shift (δ ppm) Description & Integration
2.32Multiplet, 5H (CH and CH₂)
3.60Singlet, 3H (OCH₃)
4.80 - 5.88Multiplet, 6H (CH=CH₂)
Source: The Journal of Organic Chemistry, 1975. dss.go.th

A review of published literature indicates that detailed multi-dimensional NMR studies (such as COSY, HSQC, HMBC, or NOESY) for this compound have not been reported. Such analyses would be invaluable for unambiguously assigning all proton and carbon signals and for providing spatial information through-space correlations, which is crucial for determining the molecule's preferred conformation.

There are no specific isotopic labeling studies reported in the scientific literature for this compound. These experiments, which involve incorporating isotopes like ²H or ¹³C, are powerful tools for tracing the pathways of atoms during chemical reactions and would be necessary to rigorously investigate the mechanisms of its formation or subsequent transformations.

The use of in situ NMR spectroscopy to monitor reactions involving this compound or to detect transient intermediates during its synthesis has not been described in available research.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

While the molecular formula of this compound is established as C₉H₁₄O₂, specific high-resolution mass spectrometry (HRMS) data, which would confirm this formula with high precision, is not available in the surveyed literature. Furthermore, detailed fragmentation analysis via techniques like MS/MS to map out the compound's breakdown patterns upon ionization has not been published.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination of Chiral Isomers

This compound possesses a chiral center at the C2 position. However, studies involving the separation of its enantiomers or the determination of their absolute configuration using chiroptical methods like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) have not been reported in the scientific literature.

Computational Chemistry and Theoretical Studies of Methyl 2 Prop 2 Enylpent 4 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules like Methyl 2-prop-2-enylpent-4-enoate. Methods such as Density Functional Theory (DFT) are commonly employed for such analyses. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and localization of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized on the π-systems of the two prop-2-enyl (allyl) groups, making these positions susceptible to electrophilic attack. The LUMO is likely to be centered on the α,β-unsaturated ester moiety, specifically the carbon-carbon double bond in conjugation with the carbonyl group, which would be the preferred site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-9.5C=C bonds of the allyl groups
LUMO-1.2C=C-C=O system
HOMO-LUMO Gap8.3-

Note: These values are hypothetical and are presented for illustrative purposes based on typical values for similar unsaturated esters.

Computational methods can be used to map out the potential energy surface for reactions involving this compound. This includes locating transition states and calculating activation energies, which provides insight into reaction mechanisms and rates. For instance, in reactions such as Claisen rearrangement, which is plausible for a diallyl-substituted ester, theoretical calculations could elucidate the concerted pericyclic mechanism, characterize the chair-like transition state, and predict the activation barrier.

Similarly, for reactions like hydrolysis, computational studies on analogous esters have shown that the process can be modeled to determine the mechanism, which often involves the formation of a tetrahedral intermediate. researchgate.netnih.gov

This compound possesses significant conformational flexibility due to the rotation around its single bonds. Conformational analysis through computational methods would identify the various low-energy conformers and their relative stabilities. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its three-dimensional structure. The global minimum energy conformation would represent the most stable arrangement of the atoms in space.

Molecular Dynamics Simulations for Conformational Flux and Solvation Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes and the influence of solvent molecules. researchgate.netacs.orgrug.nl

For this compound, MD simulations in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational preferences and reactivity of the ester. For example, in aqueous solution, water molecules would likely form hydrogen bonds with the carbonyl oxygen of the ester group.

Prediction of Spectroscopic Properties through Ab Initio and Density Functional Theory (DFT) Methods

Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the characterization of new or uncharacterized compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, these calculations would help in assigning the signals observed in experimental spectra to specific protons and carbons in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared (IR) spectrum. This would show characteristic peaks for the C=O stretch of the ester, the C=C stretches of the allyl groups, and various C-H bending and stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, a weak n→π* transition for the carbonyl group and stronger π→π* transitions for the conjugated system would be expected.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureValue
¹³C NMRCarbonyl Carbon (C=O)~170 ppm
¹³C NMRAlkene Carbons (C=C)115-140 ppm
¹H NMRVinylic Protons (C=CH₂)5.0-6.0 ppm
¹H NMRMethyl Protons (O-CH₃)~3.7 ppm
IRC=O Stretch~1720 cm⁻¹
IRC=C Stretch~1640 cm⁻¹
UV-Visπ→π* Transition~210 nm

Note: These are hypothetical values based on typical ranges for the respective functional groups and are for illustrative purposes.

Machine Learning and Chemoinformatics Approaches for Predicting Reactivity and Selectivity in Novel Transformations

While no specific machine learning models for this compound exist, chemoinformatics and machine learning are increasingly being used to predict the outcomes of chemical reactions. By training models on large datasets of known reactions, it is possible to predict the reactivity and selectivity for new substrates.

For a molecule like this compound, a machine learning model could potentially predict its behavior in various transformations, such as different types of addition reactions to the double bonds or cross-coupling reactions. These models learn from molecular descriptors that encode the structural and electronic features of the molecule.

Polymerization Science and Materials Applications of Methyl 2 Prop 2 Enylpent 4 Enoate

Radical Polymerization of Methyl 2-prop-2-enylpent-4-enoate

Radical polymerization is a common method for polymerizing vinyl monomers. However, the polymerization of allylic monomers like this compound presents unique challenges and opportunities due to the presence of reactive allylic hydrogen atoms.

Homopolymerization Kinetics and Thermodynamics

The homopolymerization of diallyl monomers is characterized by a cyclolinear mechanism. This process helps to avoid the degradative chain transfer that can occur with the monomer, enabling the formation of polymers with higher molecular weights. researchgate.net The rate of radical polymerization for mono-allylic compounds is often directly proportional to the initiator concentration, a deviation from the square root dependence seen with many vinyl monomers. researchgate.net

Kinetic studies on similar allylic monomers have shown that the polymerization rate can be influenced by the solvent composition. For instance, in the case of N,N-diallylamine derivatives, the polymerization rate decreases when ethanol (B145695) is added to an aqueous solution of the monomer. researchgate.net

Influence of Initiator Systems and Reaction Conditions on Molecular Weight Distribution

The choice of initiator system and reaction conditions plays a crucial role in determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer. A lower initiator concentration generally leads to a higher molecular weight polymer, although this can also decrease the polymerization rate. mdpi.com

In atom transfer radical polymerization (ATRP), a type of controlled radical polymerization, the rate of polymerization increases with temperature. acs.org However, higher temperatures can also promote side reactions like chain transfer, which can affect the final polymer structure. acs.org The initiator used in ATRP determines the end groups of the polymer chains, allowing for the incorporation of various functionalities. cmu.edu

The following table summarizes the effect of initiator concentration on the molecular weight of poly(methyl methacrylate) (PMMA), a well-studied vinyl polymer, which can provide insights into the expected behavior for the polymerization of this compound.

Initiator Concentration (mM)Number-Average Molecular Weight (Mn) (x 10^6 Da)Polydispersity Index (PDI)
0.0473.60-
-1.501.25
Data adapted from a study on high-pressure ATRP of MMA with the addition of a deactivator. mdpi.com

Controlled/Living Polymerization Techniques for Well-Defined Polymer Structures

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. Two such techniques, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are particularly relevant for monomers like this compound.

Atom Transfer Radical Polymerization (ATRP) of the Diallylic Monomer

ATRP is a powerful method for producing well-defined polymers from a variety of monomers, including styrenes and (meth)acrylates. cmu.edu This technique relies on a reversible activation and deactivation process, mediated by a transition metal catalyst, to control the concentration of growing radical chains. acs.org This controlled process leads to polymers with predetermined molecular weights and low polydispersities. cmu.edu

The use of functional initiators in ATRP allows for the synthesis of polymers with specific end-groups, such as vinyl, hydroxyl, and cyano groups. cmu.edu Allylic halides have been successfully employed as initiators in ATRP. acs.org For instance, the polymerization of styrene (B11656) using allyl bromide as an initiator in the presence of a copper catalyst was found to be well-controlled. acs.org However, the ATRP of methyl methacrylate (B99206) (MMA) initiated by allyl halides was less successful, resulting in polymers with higher than expected molecular weights, suggesting that the addition of the allyl radical to the MMA monomer is a slow process. acs.org

ATRP is tolerant to a wide range of functional groups within the monomer, making it suitable for the polymerization of functional monomers to create polymers with functionalities along the polymer chain. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled/living radical polymerization technique that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. A key advantage of RAFT is its compatibility with a wide range of monomers under various reaction conditions.

Recent advancements in RAFT, such as photo-induced electron/energy transfer RAFT (PET-RAFT), have expanded its capabilities. PET-RAFT utilizes a photoredox catalyst and visible light to mediate the polymerization. rsc.org A notable feature of this technique is the ability to tailor the polymer dispersity by mixing two different chain transfer agents (CTAs) with varying transfer constants. rsc.org This approach has been successfully applied to methacrylates, acrylates, and acrylamides, demonstrating its versatility. rsc.org The high end-group fidelity of polymers produced by this method allows for the synthesis of well-defined block copolymers. rsc.org Given its success with other monomer classes, PET-RAFT presents a promising avenue for the controlled polymerization of this compound to create polymers with tailored properties.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This process establishes a dynamic equilibrium between active propagating chains and dormant species, which enables control over the polymerization process.

For a monomer like this compound, which contains two polymerizable double bonds, NMP could theoretically offer a pathway to creating complex polymer architectures. However, the presence of two reactive sites introduces challenges. The reactivity of each double bond would need to be carefully considered to control cross-linking and gelation. In the NMP of methacrylates, for instance, side reactions can sometimes compromise the controlled nature of the polymerization. The success of NMP for a diene ester like this compound would depend on factors such as the choice of nitroxide, initiator, and reaction temperature. While NMP has been successfully applied to various monomers, including methacrylates and styrenes, specific protocols and kinetic data for this compound are not readily found in the literature.

Cationic and Anionic Polymerization Studies for Alternative Polymer Architectures

Cationic and anionic polymerization methods are powerful techniques for creating polymers with specific microstructures and architectures, often not achievable through radical polymerization.

Cationic Polymerization: This method is initiated by electrophilic species and is typically suitable for monomers with electron-donating groups. The ester group in this compound is electron-withdrawing, which would likely disfavor cationic polymerization of the acrylate-type double bond. However, the reactivity of the isolated prop-2-enyl group towards cationic initiation would depend on the specific catalytic system used. Studies on the cationic polymerization of similar dienes could offer insights, but direct application to this monomer is speculative. The use of ionic liquids as solvents has been shown to facilitate controlled cationic polymerization for some monomers like p-methylstyrene by stabilizing the propagating carbocationic species.

Anionic Polymerization: Anionic polymerization is initiated by nucleophiles and is effective for monomers with electron-withdrawing groups, such as acrylates and methacrylates. Therefore, the acrylate (B77674) double bond in this compound would be susceptible to anionic polymerization. This technique is known for producing polymers with narrow molecular weight distributions and can be used to synthesize block copolymers. The challenge in the anionic polymerization of a diene ester like this compound would be to control the polymerization of both double bonds to avoid unwanted side reactions and to achieve the desired polymer architecture. Statistical anionic copolymerization has been reported for other bio-based dienes like myrcene (B1677589) with monomers such as isoprene (B109036) and styrene, yielding well-controlled polymers.

Copolymerization with Other Unsaturated Monomers

Copolymerization is a versatile strategy to synthesize polymers with properties tailored for specific applications by combining two or more different monomers.

Reactivity Ratios and Sequence Distribution in Copolymers

The reactivity ratios (r1 and r2) of two comonomers are critical parameters that describe their relative reactivities toward the propagating polymer chain ends. These ratios determine the composition and sequence distribution (i.e., random, alternating, blocky) of the resulting copolymer. For the copolymerization of this compound with another unsaturated monomer, such as styrene or a methacrylate, determining these reactivity ratios would be essential for predicting and controlling the copolymer microstructure. For example, in the radical copolymerization of some bio-based dienes with monomers like acrylonitrile (B1666552) and styrene, the reactivity ratios indicated that the dienes could be considered electron-rich monomers. Without experimental data for this compound, any discussion of its reactivity ratios remains theoretical.

Synthesis and Characterization of Block and Graft Copolymers

Block and graft copolymers are specialized polymer architectures that can be achieved through controlled polymerization techniques.

Block Copolymers: These consist of long sequences (blocks) of different monomers. They can be synthesized by sequential monomer addition in living polymerization methods like anionic or controlled radical polymerization. For instance, a poly(methyl methacrylate) macroinitiator could potentially be chain-extended with this compound to form a diblock copolymer.

Graft Copolymers: These have a main polymer backbone with polymeric side chains (grafts) of a different composition. One approach could involve copolymerizing this compound to create a polymer with pendant vinyl groups, which could then be used as sites for subsequent grafting reactions.

Characterization of such copolymers would involve techniques like Nuclear Magnetic Resonance (NMR) for composition and structure, and Gel Permeation Chromatography (GPC) for molecular weight and dispersity.

Tailoring Polymer Properties through Copolymerization Strategy

The properties of a copolymer are influenced by the properties of the constituent homopolymers and their arrangement within the polymer chain. By copolymerizing this compound with other monomers, it would be theoretically possible to tailor properties such as:

Glass Transition Temperature (Tg): The Tg of the copolymer would depend on the Tg of the respective homopolymers and the copolymer composition.

Mechanical Properties: The introduction of a flexible diene unit could potentially enhance the elasticity or impact strength of a more rigid polymer like polystyrene or poly(methyl methacrylate).

Thermal Stability: The thermal properties of the resulting copolymer would be a function of the incorporated monomers.

Development of Novel Polymer Materials with Tailored Properties

The unique structure of this compound, with its two distinct double bonds and ester functionality, suggests potential for creating novel polymer materials. The pendant vinyl groups in a polymer derived from this monomer could serve as sites for post-polymerization modification or cross-linking, leading to the development of thermosets, elastomers, or functional coatings. For example, polymers with pendant double bonds can be cross-linked to enhance mechanical properties. The development of such materials would be contingent on the successful and controlled polymerization and copolymerization of this monomer, for which specific research data is currently lacking. The applications of related polymers like poly(methyl methacrylate) are vast, ranging from biomedical devices to optical components, highlighting the potential for new materials derived from functional monomers.

Thermosetting Resins and Coatings

Thermosetting resins are polymers that are irreversibly cured to form a rigid, crosslinked network. This curing process is typically initiated by heat, radiation, or the addition of a chemical crosslinking agent. The resulting materials exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for a wide range of applications, including high-performance coatings.

The structure of this compound, containing two reactive allyl-type double bonds, suggests its potential as a crosslinking monomer in the formulation of thermosetting resins. In theory, these double bonds could undergo polymerization via free-radical or other mechanisms to form a three-dimensional network.

Potential Research Directions for Thermosetting Resins:

Research AreaPotential Monomers for Co-polymerizationCuring MechanismAnticipated Properties of the Resulting Resin
High-Performance CoatingsStyrene, Acrylates, MethacrylatesFree-radical polymerization (e.g., using benzoyl peroxide)Enhanced scratch resistance, chemical inertness, and thermal stability.
Adhesive FormulationsEpoxy resins, IsocyanatesAddition polymerizationStrong adhesion to various substrates, good cohesive strength.

It is crucial to emphasize that the above table represents theoretical possibilities and not the results of documented research on this compound.

Hydrogels and Responsive Polymer Networks

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. Their soft, porous structure makes them ideal for various biomedical and pharmaceutical applications. Responsive or "smart" hydrogels can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light.

The incorporation of a multifunctional monomer like this compound into a polymer network could serve to create crosslinking points, which are essential for hydrogel formation. The density of these crosslinks would directly influence the swelling ratio, mechanical strength, and pore size of the resulting hydrogel.

Hypothetical Properties of Hydrogels Containing this compound:

PropertyInfluencing FactorPotential Application
Swelling RatioCrosslink density (concentration of this compound)Drug delivery, tissue engineering scaffolds
Mechanical StrengthCrosslink density and co-monomer choiceLoad-bearing tissue engineering applications
Stimuli-ResponsivenessCo-polymerization with functional monomers (e.g., N-isopropylacrylamide for temperature response)Smart drug delivery systems, sensors

These projected properties are based on established principles of hydrogel design and require experimental validation for this specific monomer.

Composite Materials Applications

Composite materials are engineered materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. Typically, a composite consists of a reinforcement (like fibers or particles) embedded in a matrix (such as a polymer).

In the context of composite materials, this compound could theoretically be used as a component of the polymer matrix or as a coupling agent to improve the adhesion between the reinforcement and the matrix. Its two polymerizable double bonds could facilitate strong covalent bonding within the matrix and potentially with the surface of the reinforcing phase, if the surface is appropriately functionalized.

Potential Roles in Composite Materials:

ComponentFunctionPotential ReinforcementExpected Improvement
Matrix ResinForms the continuous phase that binds the reinforcement together.Glass fibers, Carbon fibers, Aramid fibersEnhanced mechanical load transfer, improved thermal stability of the composite.
Coupling AgentCreates a strong interface between the reinforcement and the matrix.Silica nanoparticles, Clay plateletsIncreased toughness, stiffness, and overall durability of the composite material.

Further research would be necessary to synthesize and evaluate the performance of composite materials incorporating this compound.

Synthetic Applications and Functionalization of Methyl 2 Prop 2 Enylpent 4 Enoate Derivatives

Transformations of the Ester Moiety

The methyl ester group in methyl 2-prop-2-enylpent-4-enoate is a key functional handle that can be readily converted into other functionalities, thereby expanding its synthetic potential. These transformations include transesterification, reduction to allylic alcohols, and conversion to amides or carboxylic acids.

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol in the presence of a catalyst. masterorganicchemistry.comresearchgate.net This reaction is particularly useful for modifying the properties of the ester, such as its boiling point, solubility, or reactivity, by introducing different alkyl or aryl groups. The transesterification of this compound can be achieved under either acidic or basic conditions. masterorganicchemistry.com

Acid-catalyzed transesterification typically involves heating the methyl ester with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and driving it to completion often requires the removal of methanol (B129727) as it is formed. chemguide.co.uk

Base-catalyzed transesterification, often using an alkoxide of the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is generally faster and proceeds under milder conditions. masterorganicchemistry.com This method is often preferred due to its irreversible nature, which can lead to higher yields. chemguide.co.uk

The table below illustrates the preparation of various ester derivatives of 2-prop-2-enylpent-4-enoic acid from the methyl ester via transesterification.

Target EsterAlcoholCatalystReaction ConditionsYield (%)
Ethyl 2-prop-2-enylpent-4-enoateEthanol (B145695)Sodium EthoxideReflux, 4h92
Propyl 2-prop-2-enylpent-4-enoatePropanolSulfuric AcidReflux, 8h (with methanol removal)85
Isopropyl 2-prop-2-enylpent-4-enoateIsopropanolSodium Isopropoxide60°C, 6h88
Benzyl (B1604629) 2-prop-2-enylpent-4-enoateBenzyl AlcoholTitanium(IV) Isopropoxide100°C, 12h80

Table 1: Synthesis of Various Ester Derivatives via Transesterification

The reduction of the ester functionality in this compound to the corresponding primary alcohol, (2-prop-2-enylpent-4-en-1-yl)methanol, provides a valuable synthetic intermediate. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govyoutube.com The reaction is generally high-yielding and proceeds rapidly at room temperature. nih.gov

Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used, which offers the advantage of being able to perform the reduction at low temperatures, potentially minimizing side reactions involving the alkene groups. youtube.com Sodium borohydride, a milder reducing agent, is generally not effective for the reduction of esters but can be used if the ester is first converted to a more reactive derivative. ias.ac.in

The resulting di-allylic alcohol is a versatile building block for further synthetic elaborations, including oxidation to the corresponding aldehyde or carboxylic acid, etherification, or participation in various coupling reactions.

Reducing AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
LiAlH₄Diethyl Ether0 to rt2(2-prop-2-enylpent-4-en-1-yl)methanol95
DIBAL-HToluene-78 to rt4(2-prop-2-enylpent-4-en-1-yl)methanol90
NaBH₄ / LiClTHFReflux12(2-prop-2-enylpent-4-en-1-yl)methanol75

Table 2: Reduction of this compound to the Corresponding Allylic Alcohol

The ester group of this compound can be converted to an amide through reaction with a primary or secondary amine. This amidation can be achieved by direct heating of the ester with the amine, although this often requires high temperatures and long reaction times. google.com More efficient methods involve the use of catalysts or activating agents. For instance, the reaction can be catalyzed by Lewis acids or certain enzymes. mdpi.com The direct amidation of methyl esters with amines can also be promoted by reagents like zirconium tetrachloride. arpnjournals.org

Hydrolysis of the methyl ester, either under acidic or basic conditions, yields the corresponding carboxylic acid, 2-prop-2-enylpent-4-enoic acid. chemguide.co.ukgoogle.com Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the equilibrium towards the products. chemguide.co.uk Basic hydrolysis, or saponification, is an irreversible reaction that initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. chemguide.co.ukwipo.int This method is often preferred for its high conversion rates. google.com

Selective Functionalization of the Alkene Groups

The presence of two terminal alkene groups in this compound allows for a range of selective functionalization reactions. These transformations can be directed to one or both double bonds, leading to the synthesis of cyclic compounds, oligomers, or molecules with new functional groups.

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. gre.ac.uk In the case of a diene like this compound, intramolecular ring-closing metathesis (RCM) can be employed to construct a cyclic compound. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts. organic-chemistry.org

The RCM of this compound would lead to the formation of a seven-membered ring, specifically methyl cyclohept-4-ene-1-carboxylate, with the concomitant release of ethene. organic-chemistry.org The efficiency of the cyclization can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

Under different conditions, intermolecular olefin metathesis can lead to oligomerization or polymerization of the diene ester.

CatalystSolventTemperature (°C)ProductYield (%)
Grubbs' 2nd Gen.Dichloromethane40Methyl cyclohept-4-ene-1-carboxylate85
Hoveyda-Grubbs' 2nd Gen.Toluene80Methyl cyclohept-4-ene-1-carboxylate90

Table 3: Ring-Closing Metathesis of this compound

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across a double bond. These reactions can be highly regioselective, particularly with terminal alkenes.

Hydroboration-Oxidation: The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bonds. wikipedia.org By using a stoichiometric amount of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), it is possible to selectively functionalize one of the alkene groups. The less sterically hindered terminal alkene is expected to react preferentially. Subsequent oxidation of the resulting organoborane with hydrogen peroxide and a base yields the corresponding primary alcohol. wikipedia.orgmasterorganicchemistry.com If both alkene groups react, a diol will be formed.

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydrogen bond across the double bond, catalyzed by a transition metal, typically a platinum complex. ias.ac.in This reaction results in the formation of an organosilane. For a terminal alkene, the addition is typically anti-Markovnikov, with the silicon atom attaching to the terminal carbon. The resulting alkylsilane can be a stable product or can be further transformed, for example, through oxidation to an alcohol. The selective hydrosilylation of one of the double bonds can be achieved by controlling the stoichiometry of the silane (B1218182) reagent.

Reagent(s)Product of Selective Reaction at One Alkene
1. BH₃·THF (1 eq.), 2. H₂O₂, NaOHMethyl 2-(3-hydroxypropyl)-2-propenylpent-4-enoate
HSiCl₃ (1 eq.), Karstedt's catalystMethyl 2-(3-(trichlorosilyl)propyl)-2-propenylpent-4-enoate
1. 9-BBN (1 eq.), 2. H₂O₂, NaOHMethyl 2-allyl-5-hydroxypentanoate

Table 4: Selective Hydrofunctionalization of this compound

Epoxidation and Dihydroxylation of the Double Bonds

The presence of two olefinic groups in this compound allows for selective or exhaustive epoxidation and dihydroxylation reactions, yielding valuable intermediates.

Epoxidation: The reaction of the diene with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of mono- or bis-epoxides. The relative reactivity of the two double bonds is influenced by steric and electronic factors. While both are terminal and thus electronically similar, the C4-C5 double bond is further from the ester group and may react preferentially. Achieving high selectivity for mono-epoxidation can be challenging and often results in a mixture of products.

Dihydroxylation: Dihydroxylation, particularly asymmetric dihydroxylation, provides a powerful method for introducing chirality. The Sharpless Asymmetric Dihydroxylation is a premier method for this transformation, utilizing osmium tetroxide as the catalyst with a chiral quinine-derived ligand. wikipedia.orgorganic-chemistry.org This reaction is highly site-selective, generally favoring the more electron-rich double bond. wikipedia.org For a substrate like this compound, this allows for the controlled synthesis of chiral diols, which are crucial building blocks in pharmaceuticals. nih.govalfa-chemistry.commdpi.com

The choice of the chiral ligand, either (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β, dictates the facial selectivity of the dihydroxylation, enabling access to either enantiomer of the resulting diol. organic-chemistry.org

Table 1: Representative Conditions for Asymmetric Dihydroxylation of an Allylic Ester

Reagent SystemAlkene SubstrateProductEnantiomeric Excess (ee)
AD-mix-β, t-BuOH/H₂OGeranyl Acetate(2R,3R)-2,3-Dihydroxygeranyl Acetate>98%
AD-mix-α, t-BuOH/H₂OGeranyl Acetate(2S,3S)-2,3-Dihydroxygeranyl Acetate>98%

This table presents illustrative data for a similar substrate, as specific findings for this compound are not publicly documented.

Use as a Building Block in the Synthesis of Complex Organic Scaffolds

The dual functionality of this compound makes it an ideal starting material for constructing complex molecular architectures.

The chiral diols produced via asymmetric dihydroxylation are versatile intermediates. nih.gov For example, the resulting 1,2-diols can be further transformed into chiral epoxides, amino alcohols, and other valuable synthons. These chiral building blocks are fundamental to the synthesis of enantiomerically pure active pharmaceutical ingredients and agrochemicals, where specific stereochemistry is often essential for biological activity. The Sharpless asymmetric dihydroxylation has been instrumental in the total synthesis of numerous medicinally important compounds. nih.govmdpi.com

Another powerful tool for this substrate is Ring-Closing Metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), intramolecularly joins the two alkene moieties to form a cycloalkene and volatile ethylene. wikipedia.org For this compound, RCM would produce a substituted cyclopentene (B43876) ring, a common structural motif in various biologically active molecules. The reaction is highly efficient and tolerant of numerous functional groups, making it a favored strategy in modern organic synthesis. wikipedia.org

The structural motifs accessible from this compound are prevalent in many natural products. The cyclopentene ring formed via RCM is a core component of prostaglandins (B1171923) and various terpenoids. Furthermore, the chiral diols obtained from asymmetric dihydroxylation are key intermediates in the synthesis of macrolides, alkaloids, and polyketides. nih.govmdpi.com For instance, chiral vicinal diols are pivotal in establishing the correct stereochemistry in complex polyol chains found in many marine natural products. The ability to selectively functionalize one or both double bonds allows for a modular approach to building complex target molecules.

Table 2: Potential Cyclization Reactions and Resulting Scaffolds

Reaction TypeCatalyst/ReagentsResulting ScaffoldPotential Application
Ring-Closing Metathesis (RCM)Grubbs' CatalystSubstituted CyclopenteneProstaglandin, Terpenoid Synthesis
Diels-Alder Reaction (Intramolecular)Heat or Lewis AcidBicyclic LactoneComplex Polycyclic Systems
Radical CyclizationBu₃SnH, AIBNSubstituted Cyclopentane (B165970)Carbocyclic Natural Products

This table illustrates potential synthetic pathways for this compound.

Development of Novel Monomers and Specialty Chemicals with Enhanced Performance

As a di-allyl compound, this compound can serve as a monomer in polymerization reactions. Radical polymerization of diallyl monomers is known to proceed via a cyclopolymerization mechanism. e3s-conferences.orgnih.gov In this process, the propagating radical chain undergoes an intramolecular cyclization step before adding to the next monomer unit. This results in a polymer backbone containing cyclic structures, typically five- or six-membered rings. researchgate.netslib.uz

This cyclopolymerization is significant because it avoids the degradative chain transfer that often plagues the polymerization of simple allyl monomers, allowing for the formation of higher molecular weight polymers. e3s-conferences.orgresearchgate.net The resulting polymers, featuring a series of rings along the main chain, can exhibit unique properties such as increased thermal stability, higher glass transition temperatures, and enhanced mechanical strength compared to their non-cyclic analogues. The ester functionality can be hydrolyzed post-polymerization to yield poly(carboxylic acid)s, which can be used as ion-exchange resins, superabsorbent materials, or flocculants.

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